molecular formula C12H22FNO2 B15297711 Tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B15297711
M. Wt: 231.31 g/mol
InChI Key: FMDYRHCVSZPRCT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorinated propyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with fluorinated reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluorinated propyl group.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is used to study the effects of fluorinated groups on biological activity. It can be incorporated into drug molecules to improve their pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets in biological systems. The fluorinated propyl group can enhance the compound’s binding affinity to specific proteins, leading to modulation of their activity. The pyrrolidine ring provides structural stability and contributes to the overall bioactivity of the compound .

Properties

Molecular Formula

C12H22FNO2

Molecular Weight

231.31 g/mol

IUPAC Name

tert-butyl 3-(2-fluoropropan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22FNO2/c1-11(2,3)16-10(15)14-7-6-9(8-14)12(4,5)13/h9H,6-8H2,1-5H3

InChI Key

FMDYRHCVSZPRCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)F

Origin of Product

United States

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